molecular formula C6HBrClIN2S B2367941 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine CAS No. 1799610-89-1

5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine

Cat. No. B2367941
CAS RN: 1799610-89-1
M. Wt: 375.41
InChI Key: KCAXSMPKSVVSEU-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6HBrClIN2S . It is a solid substance that appears off-white to yellow in color .


Synthesis Analysis

The synthesis of pyrimidines like 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine can be achieved through various methods. One such method involves a 4-HO-TEMPO-facilitated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains bromine, chlorine, and iodine substituents .


Chemical Reactions Analysis

5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine can undergo various chemical reactions. For instance, it can participate in rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .


Physical And Chemical Properties Analysis

5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine has a molecular weight of 376.42 . It is a solid substance that appears off-white to yellow in color . The compound should be stored in a freezer under inert atmosphere .

Scientific Research Applications

Synthesis and Chemistry

  • Pyrrolopyrimidine Nucleosides Synthesis : 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine is used in the synthesis of pyrrolopyrimidine nucleosides. For example, it was transformed into 5-bromo-4-chloro-7-(β-D-ribo-furanosyl)pyrrolo[2,3-d] pyrimidine, a compound with potential biochemical significance (Hinshaw, Gerster, Robins, & Townsend, 1969).

  • Functionalization of Pyrimidines : The compound is used in generating and functionalizing pyrimidines. For instance, it can produce carboxylic acids from its derivatives through halogen/metal permutation followed by carboxylation (Schlosser, Lefebvre, & Ondi, 2006).

Medical and Biological Research

  • Antiviral Activity : 5-Bromo derivatives, including those based on 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine, have shown inhibitory activity against DNA viruses like herpes simplex virus and cytomegalovirus. They have also shown marked inhibition of retrovirus replication in cell culture (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Material Science and Engineering

  • Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives : This compound is utilized in the synthesis of thiadiazine derivatives, important in material science for their unique chemical properties (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Crystallography

Safety and Hazards

The compound is classified under the GHS07 hazard class. It carries the signal word ‘Warning’ and has hazard statements H302 . Precautionary measures include avoiding eye and skin contact and ensuring adequate ventilation during handling .

properties

IUPAC Name

5-bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrClIN2S/c7-3-2-4(8)10-1-11-6(2)12-5(3)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAXSMPKSVVSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=C(S2)I)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrClIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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